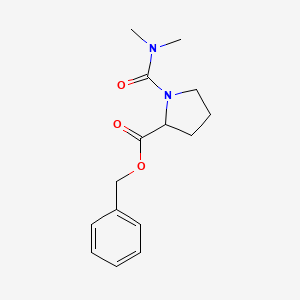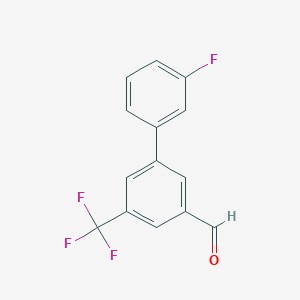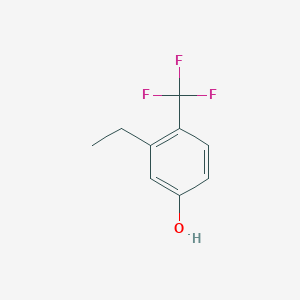
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-pro linamide sulfate (1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a phenylalanine residue and a proline residue, connected through a specific sequence of chemical bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) typically involves multiple steps. The process begins with the preparation of the individual amino acid residues, followed by their coupling to form the peptide bond. Common methods for peptide synthesis include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions, and the coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the peptide bond.
Industrial Production Methods
In an industrial setting, the production of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) may involve large-scale peptide synthesizers that automate the synthesis process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反应分析
Types of Reactions
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the nature of the substituent.
科学研究应用
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is studied for its potential role in biological processes, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and technologies, such as drug delivery systems or biomaterials.
作用机制
The mechanism of action of (S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to various neurotransmitters.
L-Proline: A non-essential amino acid that plays a role in protein synthesis and structure.
N-Formylmethionine: An amino acid derivative involved in the initiation of protein synthesis in bacteria.
Uniqueness
(S)-D-Phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-formylbutyl)-L-prolinamide sulfate (1) is unique due to its specific sequence and structure, which confer distinct chemical and biological properties
属性
分子式 |
C20H32N6O7S |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
N-(2-amino-3-phenylpropanoyl)-1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C20H30N6O3.H2O4S/c21-16(12-14-6-2-1-3-7-14)18(28)25-19(29)17-9-5-11-26(17)15(13-27)8-4-10-24-20(22)23;1-5(2,3)4/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H4,22,23,24)(H,25,28,29);(H2,1,2,3,4) |
InChI 键 |
RMYMBMLRPYLYDX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C=O)C(=O)NC(=O)C(CC2=CC=CC=C2)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)




